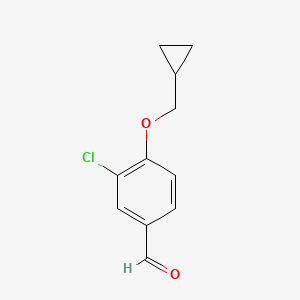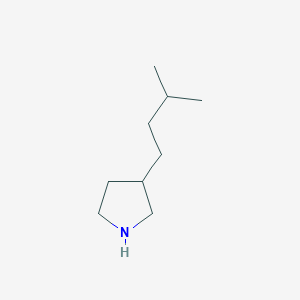![molecular formula C15H12F3NO3 B1394819 Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate CAS No. 927802-64-0](/img/structure/B1394819.png)
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate
Übersicht
Beschreibung
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate, or MAB, is a synthetic organic compound used in scientific research. It belongs to the class of compounds known as benzoates and is composed of a benzene ring with a trifluoromethyl group attached to the 2-position and an amino group attached to the 5-position of the ring. MAB is a versatile compound with a wide range of applications in biochemical and physiological research, including drug development and drug metabolism studies.
Wissenschaftliche Forschungsanwendungen
1. Protoporphyrinogen IX Oxidase Inhibitors
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is structurally similar to certain trifluoromethyl-substituted compounds studied for their role as protoporphyrinogen IX oxidase inhibitors. These inhibitors have significant implications in areas like herbicide development, where enzyme inhibition is a key mechanism (Li et al., 2005).
2. Polymer Synthesis
This compound has been used in the synthesis of hyperbranched aromatic polyamides. These polymers have potential applications in various fields due to their unique structural and functional properties (Yang et al., 1999).
3. Antagonist Activity Studies
The compound is related to molecules like 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, which are studied for their selective antagonist activities. This research is vital in pharmacology for developing targeted therapeutic agents (Naganawa et al., 2006).
4. Nanofiltration Membrane Development
Research has also involved the use of similar fluorinated compounds in the creation of novel sulfonated thin-film composite nanofiltration membranes. These membranes are significant for their improved water flux and potential in dye treatment applications (Liu et al., 2012).
5. Synthesis of Radiopharmaceuticals
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is structurally related to compounds used in the synthesis of radiopharmaceuticals. These compounds are critical in medical imaging and diagnostic procedures (Taylor et al., 1996).
6. Tubulin Polymerization Inhibitors
Similar fluorinated compounds have been identified as tubulin polymerization inhibitors. These inhibitors are significant in cancer research for their potential to halt the growth of cancer cells (Minegishi et al., 2015).
7. Beta-adrenergic Blocking Agents
Compounds structurally related to methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate have been explored as beta-adrenergic receptor blocking agents. Such research is crucial in developing treatments for cardiovascular diseases (Bouley et al., 1986).
8. Chemical Synthesis Methods
9. Synthesis of Poly(ether imide)s
Research into fluorinated compounds similar to methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate has led to the synthesis of new poly(ether imide)s. These materials are important for their potential applications in areas like aerospace and electronics due to their exceptional thermal and mechanical properties (Liu et al., 2008).
10. N-Phthaloylation in Organic Chemistry
Related compounds have been used as reagents for N-phthaloylation in organic chemistry. This process is crucial for the modification and synthesis of various organic compounds, impacting pharmaceutical and materials science (Casimir et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-14(20)12-8-10(19)5-6-13(12)22-11-4-2-3-9(7-11)15(16,17)18/h2-8H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMQGMNOLJNMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)

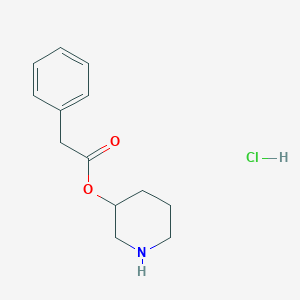


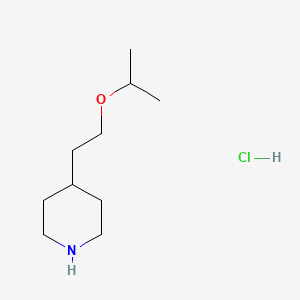
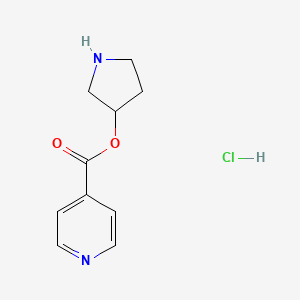
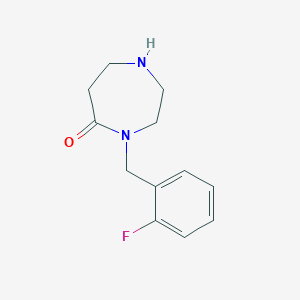
![4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394751.png)
